molecular formula C17H15F3N2O B2787087 N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034569-06-5

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Número de catálogo B2787087
Número CAS: 2034569-06-5
Peso molecular: 320.315
Clave InChI: BVTMPPWCPGNWHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, commonly known as CTB or CTB-001, is a small molecule drug that has shown potential in the treatment of various neurological disorders. CTB-001 belongs to the class of benzamide compounds and has been found to exhibit high affinity and selectivity for the sigma-1 receptor.

Mecanismo De Acción

CTB-001 exerts its pharmacological effects by binding to the sigma-1 receptor, a transmembrane protein that is widely distributed in the central nervous system. The sigma-1 receptor has been implicated in various cellular processes such as calcium signaling, protein synthesis, and cell survival. CTB-001 binding to the sigma-1 receptor modulates these processes, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
CTB-001 has been found to exhibit various biochemical and physiological effects in preclinical studies. CTB-001 has been shown to reduce oxidative stress, inhibit apoptosis, and enhance neurotrophic factor expression. Additionally, CTB-001 has been found to improve mitochondrial function, reduce amyloid beta accumulation, and modulate neurotransmitter release.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CTB-001 has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and modified. CTB-001 has high affinity and selectivity for the sigma-1 receptor, making it an ideal tool for studying the role of the sigma-1 receptor in various cellular processes. However, CTB-001 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Direcciones Futuras

CTB-001 has shown promise in preclinical studies for its potential therapeutic applications in various neurological disorders. Future research should focus on further elucidating the mechanism of action of CTB-001 and its effects on various cellular processes. Additionally, clinical trials are needed to evaluate the safety and efficacy of CTB-001 in humans. Finally, the development of more potent and selective sigma-1 receptor ligands could lead to the discovery of novel therapeutic agents for the treatment of neurological disorders.

Métodos De Síntesis

The synthesis of CTB-001 involves a multi-step process starting with the reaction of 5-cyclopropylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(trifluoromethyl)benzylamine to yield the final product, CTB-001.

Aplicaciones Científicas De Investigación

CTB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. In preclinical studies, CTB-001 has been found to exhibit neuroprotective effects, reduce neuroinflammation, and improve cognitive function.

Propiedades

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c18-17(19,20)15-4-2-1-3-14(15)16(23)22-9-11-7-13(10-21-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTMPPWCPGNWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.